N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dichlorophenoxyethyl group linked to a 4-methylbenzenesulfonamide moiety. This compound is structurally designed to combine the bioactivity of the 2,4-dichlorophenoxy group (common in herbicides and anti-inflammatory agents) with the pharmacological versatility of sulfonamides, which are known for enzyme inhibition and antimicrobial properties. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-11-2-5-13(6-3-11)22(19,20)18-8-9-21-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXHWRQNCPECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorophenoxyethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The target compound’s key structural elements include:
- 4-Methylbenzenesulfonamide : Improves metabolic stability and binding affinity to biological targets.
Table 1: Structural Analog Comparison
Key Observations :
- Replacement of sulfonamide with pyridinyl (compound 533) shifts activity toward auxin-like herbicidal effects .
- Fluorine substitution (27a) enhances electronic effects and bioavailability .
- Thiourea additions ( derivatives) improve COX-2 inhibition by 20–30% compared to 2,4-dichlorophenoxyacetic acid .
Physical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Enzyme Inhibition and Anti-inflammatory Potential
- Target Compound : Predicted COX-2 inhibition due to structural similarity to derivatives.
- Thiourea Derivatives: Demonstrated 30% higher COX-2 binding affinity than 2,4-dichlorophenoxyacetic acid in molecular docking studies .
- Compound 533 : Functions as a synthetic auxin agonist, suggesting herbicidal applications .
Pharmacological vs. Agricultural Use
- Sulfonamide-Containing Compounds (Target, 25a–b): More suited for pharmaceutical use (e.g., anti-inflammatory, antimicrobial) due to sulfonamide’s enzyme-targeting ability.
- Pyridinyl/Acetamide Analogs (533): Prioritized for agricultural applications (herbicides) .
Biological Activity
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide is an organic compound notable for its unique structure, which combines a dichlorophenoxy group with a methylbenzenesulfonamide moiety. This combination imparts specific biological activities that have garnered attention in various fields, including medicinal chemistry and agrochemical development.
Chemical Structure and Properties
- Chemical Formula : C13H14Cl2N2O3S
- CAS Number : 92553-61-2
- Molecular Weight : 317.23 g/mol
The compound's structure is characterized by the following functional groups:
- Dichlorophenoxy Group : Known for its herbicidal properties.
- Methylbenzenesulfonamide Group : Associated with various biological activities, including enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound exhibits significant potential as an enzyme inhibitor. Specifically, studies have focused on its role in inhibiting various sulfonamide-sensitive enzymes, which are critical in metabolic pathways.
The compound likely acts by mimicking the substrate of target enzymes, thereby blocking their active sites and preventing normal enzymatic activity. This mechanism has been observed in several studies involving sulfonamide derivatives.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to the sulfonamide group, which is known for its broad-spectrum antibacterial properties.
Case Study: Antibacterial Activity
In a comparative study assessing various sulfonamides, this compound demonstrated notable efficacy against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentrations (MICs) for these bacteria were found to be significantly lower than those for other tested compounds, indicating superior potency.
Anti-inflammatory Effects
Recent investigations have also suggested that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential therapeutic application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | Structure | Herbicide | Similar dichlorophenoxy group; primarily used as a herbicide. |
| Sulfanilamide | Structure | Antibacterial | A classic sulfonamide antibiotic with well-documented activity. |
| N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine | - | Not extensively studied | Similar structure but different functional groups; less biological data available. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves coupling a 2,4-dichlorophenoxyethylamine derivative with 4-methylbenzenesulfonyl chloride under controlled conditions. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Use of coupling agents like HATU or DCC to facilitate amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf values: 0.29–0.70 in Hexane/EtOAc systems) .
- Yield optimization : Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) minimize side reactions .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and aryl chloride peaks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₁₄Cl₂NO₃S) .
- Melting point analysis : Consistency with literature values (e.g., 98–130°C for analogous compounds) .
Q. What solvents and conditions are critical for stability during storage?
- Methodological Answer :
- Storage : Inert, anhydrous environments (desiccators with silica gel) at -20°C to prevent hydrolysis of sulfonamide bonds .
- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) to reduce degradation; use DCM or acetonitrile for solubility .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with varying substituents?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance electrophilicity, improving coupling efficiency .
- Catalyst tuning : Switch from HATU to EDCI for sterically hindered amines .
- Data-driven optimization : Design of Experiments (DoE) to test variables (temperature, solvent ratio) and maximize yields (e.g., 76% for cyano-substituted analogs vs. 31% for hydroxyl analogs) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Structural validation : Reconfirm compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .
- Mechanistic studies : Compare binding affinities to targets (e.g., cytochrome P450 isoforms) using surface plasmon resonance (SPR) .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Functional group modifications :
- Phenoxy group : Fluorination at the 4-position increases metabolic stability .
- Sulfonamide linkage : Replace -SO₂NH- with sulfonylurea for enhanced solubility .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
